ent-Benazepril
Overview
Description
ent-Benazepril: is a stereoisomer of benazepril, an angiotensin-converting enzyme (ACE) inhibitor used primarily for the treatment of hypertension, heart failure, and chronic kidney disease . Benazepril is a prodrug that is converted into its active form, benazeprilat, in the liver . The compound is known for its ability to inhibit the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ent-benazepril involves several steps, including the use of convertible isocyanides in an Ugi three-component reaction . This reaction combines an amine, a carbonyl compound, and an isocyanide to form α-amino amides . The key step involves the trifluoroacetic acid-mediated hydrolysis of secondary amides followed by esterification to form the corresponding ethyl ester .
Industrial Production Methods: Industrial production of benazepril typically involves the use of advanced intermediates like L-Homophenylalanine ethyl ester and critical asymmetric Aza-Michael reactions . These methods ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: ent-Benazepril undergoes various chemical reactions, including:
Oxidation: Conversion to benazeprilat, its active form.
Hydrolysis: Ester hydrolysis to form the active metabolite.
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions:
Oxidation: Requires esterases for hydrolysis.
Hydrolysis: Trifluoroacetic acid for hydrolysis of secondary amides.
Substitution: Various reagents depending on the specific functional group being replaced.
Major Products:
Benazeprilat: The active form of benazepril.
Ethyl Ester: Intermediate products during synthesis.
Scientific Research Applications
ent-Benazepril has a wide range of applications in scientific research:
Chemistry: Used in the study of ACE inhibitors and their synthesis.
Biology: Investigated for its effects on the renin-angiotensin system.
Medicine: Used in the treatment of hypertension, heart failure, and chronic kidney disease.
Industry: Employed in the production of pharmaceuticals and as a reference standard for quality control.
Mechanism of Action
ent-Benazepril, like benazepril, is a prodrug that is converted into its active form, benazeprilat, in the liver . Benazeprilat competes with angiotensin I for binding at the angiotensin-converting enzyme, blocking the conversion of angiotensin I to angiotensin II . This inhibition results in decreased plasma levels of angiotensin II, leading to vasodilation and reduced blood pressure .
Comparison with Similar Compounds
Lisinopril: Another ACE inhibitor used for hypertension and heart failure.
Quinapril: Similar in structure and function to benazepril.
Enalapril: Also an ACE inhibitor with similar applications.
Uniqueness: ent-Benazepril is unique due to its specific stereochemistry, which may result in different pharmacokinetic and pharmacodynamic properties compared to its enantiomers . This uniqueness can influence its efficacy and safety profile in clinical applications .
Biological Activity
Ent-Benazepril, an angiotensin-converting enzyme (ACE) inhibitor, is primarily utilized in the management of hypertension and heart failure. Its biological activity is characterized by several mechanisms and therapeutic effects, which have been the subject of extensive research. This article explores the biological activities of this compound, including its pharmacological effects, case studies highlighting its clinical implications, and relevant research findings.
This compound functions by inhibiting ACE, an enzyme responsible for converting angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that raises blood pressure; thus, its inhibition leads to vasodilation and a reduction in blood pressure. The pharmacodynamics of this compound can be summarized as follows:
- Inhibition of Angiotensin II Formation : Reduces vasoconstriction.
- Decreased Aldosterone Secretion : Lowers sodium and water retention.
- Improved Cardiac Output : Enhances heart function in patients with heart failure.
Pharmacological Effects
The pharmacological effects of this compound extend beyond blood pressure regulation. Research indicates potential benefits in various conditions:
- Cardiovascular Protection : Studies demonstrate that this compound improves cardiac function in animal models of heart failure by preventing myocardial remodeling after ischemic events.
- Renal Protection : A three-year trial showed that this compound significantly slows the progression of renal insufficiency in patients with various renal diseases, reducing the risk of reaching critical endpoints such as dialysis .
- Neuroprotective Effects : Emerging studies suggest potential neuroprotective properties, particularly in cognitive decline associated with Alzheimer's disease.
Case Report: Benazepril-Induced Agranulocytosis
A notable case report documented a male patient who developed drug-induced agranulocytosis after starting treatment with benazepril. Upon discontinuation of the drug, the patient experienced a complete recovery of white blood cell counts. This case underscores the importance of monitoring for rare but serious side effects associated with ACE inhibitors like benazepril .
Clinical Trial Insights
A clinical trial involving 583 patients with renal insufficiency revealed that those treated with benazepril had a 53% reduction in the risk of reaching critical renal endpoints compared to placebo . This emphasizes the compound's role in renal protection across various underlying conditions.
Table 1: Summary of Key Research Findings on this compound
Properties
CAS No. |
98626-50-7 |
---|---|
Molecular Formula |
C24H28N2O5 |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
2-[3-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid |
InChI |
InChI=1S/C24H28N2O5/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28) |
InChI Key |
XPCFTKFZXHTYIP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O |
Isomeric SMILES |
CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O |
Key on ui other cas no. |
131064-75-0 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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